N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and sulfonamide groups in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl ethylamine intermediate. This intermediate is then reacted with 2,4-difluorobenzenesulfonyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines derived from the sulfonamide group.
Substitution: Benzene derivatives with substituted nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may bind to active sites or allosteric sites on proteins, thereby modulating their activity. The presence of the dimethylamino group may enhance its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-(2-(dimethylamino)ethyl)-2,4-difluorobenzenesulfonamide: Lacks the furan ring, which may affect its chemical and biological properties.
N-(2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide: Lacks the dimethylamino group, which may influence its solubility and reactivity.
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the fluorine atoms, which may alter its electronic properties and reactivity.
Uniqueness: N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is unique due to the combination of its structural features, including the furan ring, dimethylamino group, and difluorobenzene moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-18(2)12(13-4-3-7-21-13)9-17-22(19,20)14-6-5-10(15)8-11(14)16/h3-8,12,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWGDMDSHIBLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=C(C=C1)F)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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